

The Pharmacokinetics and Bioavailability of Oral 2-Hydroxybenzylamine (2-HOBA): A Technical Review

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Compound of Interest

Compound Name: 2-(Aminomethyl)phenol

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Abstract

2-Hydroxybenzylamine (2-HOBA), a naturally occurring compound found in buckwheat, is a potent scavenger of reactive dicarbonyl electrophiles, such as isolevuglandins (isoLGs). These reactive species are byproducts of lipid peroxidation associated with inflammation and oxidative stress and are implicated in the pathophysiology of numerous diseases. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of orally administered 2-HOBA, based on preclinical and clinical studies. The information is intended to support further research and development of 2-HOBA as a potential therapeutic agent. This document summarizes key pharmacokinetic parameters, details experimental methodologies from published studies, and visualizes the compound's mechanism of action and experimental workflows.

Introduction

2-Hydroxybenzylamine (2-HOBA) is gaining significant attention for its potential health benefits, primarily attributed to its ability to selectively scavenge reactive dicarbonyl electrophiles.^{[1][2]} These electrophiles can form adducts with proteins and DNA, leading to cellular damage and contributing to the progression of various age-related and inflammatory diseases.^[1] By neutralizing these harmful compounds, 2-HOBA may offer a protective effect in conditions such

as Alzheimer's disease, atherosclerosis, and colorectal cancer.[1][3] Understanding the pharmacokinetic profile and bioavailability of oral 2-HOBA is crucial for its development as a therapeutic agent.

Pharmacokinetic Profile

Human studies have demonstrated that 2-HOBA is rapidly absorbed following oral administration.[4][5] The compound exhibits predictable pharmacokinetic properties, with key parameters summarized below.

Single Ascending Dose Studies

A first-in-human, single ascending dose study was conducted in healthy volunteers to evaluate the safety, tolerability, and pharmacokinetics of 2-HOBA acetate.[4] Eighteen subjects received single oral doses ranging from 50 to 825 mg.[4][6]

Table 1: Pharmacokinetic Parameters of Single Oral Doses of 2-HOBA in Healthy Volunteers

Dose (mg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	t1/2 (h)
Data represent mean values.	Dose-dependent increases observed.	1-2[4]	Dose-dependent increases observed.	~2.1[4][6]

Source: Data compiled from multiple sources.[4][6]

The study revealed that both the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) of 2-HOBA increased proportionally with the administered dose.[4][5] The time to reach Cmax (Tmax) was consistently between 1 and 2 hours, and the elimination half-life (t1/2) was approximately 2.1 hours, both independent of the dose level.[4][6]

Multiple Dose Studies

To assess the safety and pharmacokinetics of repeated dosing, a study was conducted with healthy volunteers receiving 500 mg or 750 mg of 2-HOBA acetate every eight hours for two weeks.[7][8]

Table 2: Pharmacokinetic Parameters of Multiple Oral Doses of 2-HOBA in Healthy Volunteers

Dose (mg TID)	Tmax (h)	t1/2 (h)	Accumulation Ratio
500	0.8 - 2	2.10 - 3.27	1.38
750	0.8 - 2	2.10 - 3.27	1.52

Source: Data compiled from multiple sources.[7][8]

Repeated administration of 2-HOBA was well-tolerated.[2][7] The Tmax remained consistent with single-dose studies, and the half-life ranged from 2.10 to 3.27 hours.[7][8] The accumulation ratios of 1.38 and 1.52 for the 500 mg and 750 mg doses, respectively, suggest a predictable and modest accumulation with three-times-daily dosing.[7][8]

Bioavailability

While comprehensive data on plasma concentrations following oral administration are available, the absolute oral bioavailability of 2-HOBA in humans has not yet been formally established.[2] Such a determination would require a comparative study with intravenous administration. However, preclinical studies in mice have shown that 2-HOBA is orally available and can cross the blood-brain barrier.[4] Furthermore, 2-HOBA has been shown to be bioavailable in the colon of mice after oral administration.[3]

Metabolism

The primary metabolite of 2-HOBA has been identified as salicylic acid.[2][9] Following oral administration of 2-HOBA, systemic exposure to salicylic acid is dose-dependent.[4] However, even at the highest tested doses of 750 mg TID, the peak plasma concentrations of salicylic acid (approximately 12.8 ± 3.7 mg/L) remain well below the therapeutic range for anti-inflammatory effects (150–300 mg/L).[1][2] Studies have also confirmed that 2-HOBA does not interfere with cyclooxygenase function.[7][8] Another identified metabolite is the glycoside conjugate of 2-HOBA.[9]

Experimental Protocols

Single Ascending Dose Study

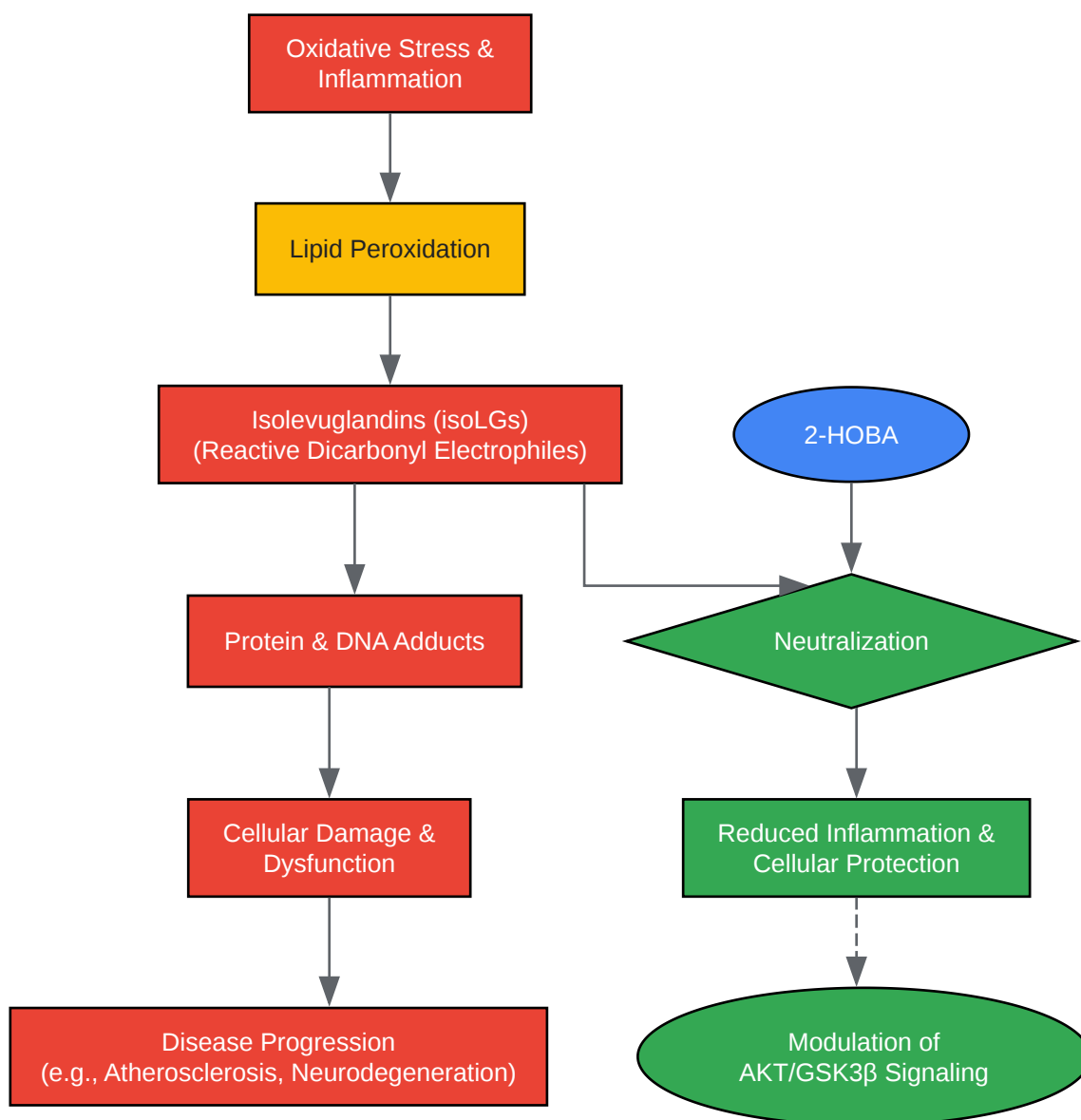
- Study Design: A first-in-human, single-dose, dose-escalation study.[4]
- Participants: Eighteen healthy human volunteers.[4]
- Dosing: Single oral doses of 2-HOBA acetate at levels of 50, 100, 200, 330, 550, and 825 mg.[4][6]
- Sample Collection: Blood samples were collected at baseline and at 0.25 (for doses \leq 200 mg), 0.5, 1, 2, 4, 6 (for doses \geq 330 mg), 8, and 24 hours post-dose.[6]
- Analytical Method: Plasma concentrations of 2-HOBA were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

Multiple Dose Study

- Study Design: A randomized, double-blind, placebo-controlled study.[7]
- Participants: Healthy volunteers.[7]
- Dosing: Oral administration of 500 mg or 750 mg of 2-HOBA acetate, or placebo, every eight hours for 15 days.[7][8]
- Special Assessments: Cerebrospinal fluid (CSF) penetration was assessed in a subset of participants, with 2-HOBA being detected in the CSF 90 minutes after dosing.[7][8] The study also investigated the effects of 2-HOBA on cyclooxygenase function.[7][8]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of 2-HOBA is the scavenging of reactive dicarbonyl electrophiles, particularly isolevuglandins (isoLGs), which are formed during lipid peroxidation. [10] This action prevents the formation of harmful adducts with proteins and DNA, thereby mitigating cellular damage and inflammation.[10][11]



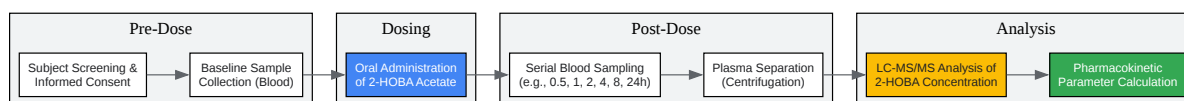
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Caption: Mechanism of action of 2-HOBA as a scavenger of isolevuglandins.

Preclinical studies suggest that by reducing the burden of reactive electrophiles, 2-HOBA can influence downstream signaling pathways. For instance, in mouse models of metabolic-associated steatohepatitis (MASH), 2-HOBA treatment was associated with enhanced AKT/GSK3 β signaling.[12] Furthermore, studies in healthy humans have shown that 2-HOBA can modulate inflammatory biomarkers, leading to changes in cytokine and chemokine levels. [10][11]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a clinical pharmacokinetic study of oral 2-HOBA.



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Caption: General workflow for a clinical pharmacokinetic study of oral 2-HOBA.

Conclusion

Oral 2-HOBA is rapidly absorbed and exhibits a predictable pharmacokinetic profile in healthy human volunteers. The compound has a relatively short half-life, suggesting that multiple daily doses are required to maintain steady-state concentrations. The primary mechanism of action, scavenging of reactive dicarbonyl electrophiles, is well-supported by preclinical and clinical data. While the absolute oral bioavailability in humans is yet to be determined, the existing pharmacokinetic data, favorable safety profile, and evidence of target engagement support the continued investigation of 2-HOBA for various health applications. Future research should focus on establishing the absolute bioavailability, further elucidating its effects on signaling pathways in disease models, and conducting efficacy trials in patient populations.

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